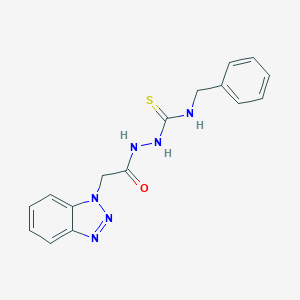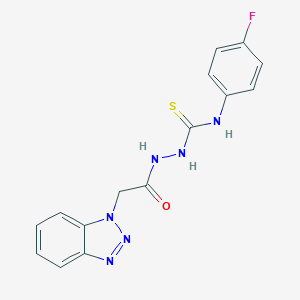![molecular formula C17H10N2OS2 B292747 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B292747.png)
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological properties. It belongs to the family of thiochromene derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. In
作用机制
The exact mechanism of action of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The antimicrobial activity may be due to the inhibition of bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in human lung cancer cells and breast cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile in lab experiments include its potential antitumor, anti-inflammatory, and antimicrobial activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
未来方向
For the research on 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile include the investigation of its potential use as a therapeutic agent for cancer, inflammation, and infectious diseases. Further studies are needed to understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of piperidine. The resulting intermediate is then treated with acetic anhydride and sulfuric acid to yield the final product. Another method involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of acetic acid and glacial acetic acid. The product is obtained by recrystallization from ethanol.
科学研究应用
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported to exhibit various biological activities. It has been shown to possess antitumor activity against human lung cancer cells and breast cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
属性
分子式 |
C17H10N2OS2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-oxo-4-thiophen-2-yl-1,5-dihydrothiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-8-11-15(14-6-3-7-21-14)12-9-22-13-5-2-1-4-10(13)16(12)19-17(11)20/h1-7H,9H2,(H,19,20) |
InChI 键 |
DSEPHKVDMALQNQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
规范 SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)



![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)
![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)